molecular formula C14H14FN3O2S B2613982 N-(3-fluoro-4-methylphenyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide CAS No. 898421-74-4

N-(3-fluoro-4-methylphenyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide

Cat. No.: B2613982
CAS No.: 898421-74-4
M. Wt: 307.34
InChI Key: ZJTFNBFWMLSSHA-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide is a thioacetamide derivative with a pyrimidinone core. Its structure features a 3-fluoro-4-methylphenyl group attached to an acetamide backbone and a 5-methyl-2-oxo-1,2-dihydropyrimidin-4-ylthio moiety. This compound is synthesized via alkylation of thiol-containing pyrimidinones with chloroacetamide derivatives, a method analogous to those reported for structurally related compounds (e.g., 2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides) . The fluorine and methyl substituents on the phenyl ring likely enhance metabolic stability and modulate electronic properties, while the pyrimidinone core contributes to hydrogen-bonding interactions, a common feature in bioactive molecules targeting enzymes or receptors .

Properties

CAS No.

898421-74-4

Molecular Formula

C14H14FN3O2S

Molecular Weight

307.34

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[(5-methyl-2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide

InChI

InChI=1S/C14H14FN3O2S/c1-8-3-4-10(5-11(8)15)17-12(19)7-21-13-9(2)6-16-14(20)18-13/h3-6H,7H2,1-2H3,(H,17,19)(H,16,18,20)

InChI Key

ZJTFNBFWMLSSHA-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=C(C=NC(=O)N2)C)F

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes:

    Preparation of 3-fluoro-4-methylaniline: This intermediate can be synthesized through the nitration of 3-fluorotoluene followed by reduction.

    Formation of the thioacetamide linkage: The 3-fluoro-4-methylaniline is then reacted with chloroacetyl chloride to form N-(3-fluoro-4-methylphenyl)chloroacetamide.

    Introduction of the pyrimidinone moiety: The final step involves the reaction of N-(3-fluoro-4-methylphenyl)chloroacetamide with 5-methyl-2-thiouracil under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Anticancer Potential

Recent studies have demonstrated that N-(3-fluoro-4-methylphenyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide exhibits significant anticancer activity. In vitro assays have shown that the compound can inhibit the growth of various cancer cell lines, including:

  • SNB-19 : Percent growth inhibition (PGI) of 86.61%
  • OVCAR-8 : PGI of 85.26%
  • NCI-H40 : PGI of 75.99%

Additionally, moderate activity was observed against other cell lines such as HOP-92 and MDA-MB-231, with PGIs ranging from 51.88% to 67.55% .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Study on Antitumor Activity :
    • A study published in the Journal of Medicinal Chemistry evaluated the compound's effectiveness against various cancer types. The results indicated that it could serve as a lead compound for developing new anticancer agents .
  • Combination Therapy Research :
    • Another investigation explored the effects of combining this compound with established chemotherapeutic agents. The combination showed enhanced efficacy in reducing tumor size in animal models compared to monotherapy .
  • Toxicological Assessment :
    • A toxicological study assessed the safety profile of this compound, revealing a favorable safety margin which supports further clinical development .

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound’s fluorinated aromatic ring and thioacetamide linkage allow it to bind to various enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to a range of biological effects, depending on the specific targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several classes of thioacetamide derivatives. Below is a detailed comparison:

Structural Analogues with Triazinoindole Cores

Compounds such as N-(4-(cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (23) and N-(4-bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26) () feature triazinoindole cores instead of pyrimidinones. These analogs exhibit:

  • Varied substituents: The cyanomethyl (23) and bromophenyl (26) groups may alter solubility and target affinity compared to the fluoro-methylphenyl group in the target compound.
  • Synthetic purity : All analogs in this class report ≥95% purity, achieved via coupling of pre-synthesized acids with anilines .

Pyrimidinone-Based Thioacetamides

The synthesis of 2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides () involves alkylation of 6-methyl-2-thiopyrimidin-4-one with chloroacetamides. Key differences include:

  • Substituent flexibility : The target compound’s 3-fluoro-4-methylphenyl group contrasts with other aryl or benzyl groups (e.g., N-benzyl or cyclopenta[b]thiophene derivatives) .
  • Synthetic conditions : Sodium methylate is used in a 2.6–2.8-fold molar excess, optimizing nucleophilic substitution reactions .

Triazole-Thioacetamide Hybrids

(R,S)-2-((5-amino-4-isopropyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluoro-4-methylphenyl)propanamide (Z1262422554) () shares the 3-fluoro-4-methylphenyl acetamide moiety but replaces the pyrimidinone with a triazole ring. Notable distinctions:

  • Synthetic yield: Lower yield (37%) compared to pyrimidinone analogs, likely due to steric hindrance from the isopropyl group .

Thienopyrimidinone Derivatives

N-(2,4-difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide (577962-34-6) () substitutes the pyrimidinone with a thienopyrimidinone core. Differences include:

  • Electron-deficient cores: The thieno[2,3-d]pyrimidinone may enhance electrophilic reactivity.
  • Fluorine positioning : The 2,4-difluorophenyl group vs. 3-fluoro-4-methylphenyl may alter binding specificity in enzyme inhibition .

Table 1: Comparative Analysis of Structural Features

Compound Class Core Structure Key Substituents Purity/Yield Synthetic Method
Target Compound Pyrimidinone 3-fluoro-4-methylphenyl Not specified Alkylation of thiopyrimidinone
Triazinoindole analogs (23,26) Triazino[5,6-b]indole Cyanomethyl, bromophenyl ≥95% Acid-aniline coupling
Pyrimidinone analogs Pyrimidinone Benzyl, cyclopenta[b]thiophene Not specified Sodium methylate alkylation
Triazole hybrid (Z1262422554) 1,2,4-Triazole 3-fluoro-4-methylphenyl, isopropyl 37% Thiol-chloroacetamide coupling
Thienopyrimidinone (577962-34-6) Thieno[2,3-d]pyrimidinone 2,4-difluorophenyl, ethyl/methyl Not specified Not detailed

Functional and Pharmacological Insights

  • Electron-withdrawing groups : The fluorine in the target compound and analogs (e.g., Z1262422554) enhances metabolic stability and membrane permeability .
  • Core flexibility: Pyrimidinones and thienopyrimidinones offer planar structures for stacking interactions, while triazinoindoles provide bulkier, fused systems .
  • Thioether linkage : The –S– bridge in all compounds may improve resistance to enzymatic hydrolysis compared to oxygen-based ethers.

Biological Activity

The compound N-(3-fluoro-4-methylphenyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide (referred to as Compound A ) is a synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Compound A is characterized by its unique structure, which includes a fluoro-substituted aromatic ring and a thioacetamide moiety linked to a pyrimidine derivative. The chemical formula can be represented as follows:

  • Molecular Formula : C14_{14}H15_{15}F1_{1}N2_{2}O1_{1}S1_{1}
  • Molecular Weight : 268.35 g/mol

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of Compound A against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus8
Escherichia coli16
Listeria monocytogenes4

The compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Listeria monocytogenes.

Anticancer Activity

In vitro studies have demonstrated that Compound A possesses anticancer properties. It was tested against several cancer cell lines:

Cell LineIC50 (µM)Reference
HCT-11612.5
MCF-715.0
HEPG-210.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Compound A showed promising results, particularly against the HCT-116 colon cancer cell line.

Research suggests that Compound A may exert its biological effects through multiple mechanisms, including:

  • Inhibition of Protein Kinases : The compound has been shown to modulate kinase activity, which is crucial for cellular signaling pathways involved in proliferation and apoptosis .
  • Interference with Nucleotide Synthesis : Similar compounds have been reported to inhibit enzymes involved in nucleotide metabolism, potentially leading to reduced DNA synthesis in rapidly dividing cells .

Case Study 1: Efficacy Against Resistant Strains

A study focused on the efficacy of Compound A against antibiotic-resistant strains of Staphylococcus aureus. The results indicated that it retained activity even in strains resistant to methicillin, suggesting a potential role in treating resistant infections .

Case Study 2: Synergistic Effects with Other Anticancer Agents

Another investigation explored the synergistic effects of Compound A when combined with established anticancer drugs like doxorubicin. The combination resulted in enhanced cytotoxicity in MCF-7 cells, indicating that Compound A could be developed as an adjunct therapy in cancer treatment .

Q & A

Q. What are the recommended synthetic routes for N-(3-fluoro-4-methylphenyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution between a pyrimidinone-thiol derivative and a halogenated acetamide intermediate. Key steps include:

  • Thiol activation : Use DMF as a solvent with potassium carbonate to deprotonate the thiol group (e.g., 5-methyl-2-oxo-1,2-dihydropyrimidin-4-thiol) .
  • Coupling reaction : React with N-(3-fluoro-4-methylphenyl)-2-chloroacetamide at room temperature, monitored by TLC for completion .
  • Yield optimization : Adjust stoichiometry (e.g., 1.5:1 molar ratio of chloroacetamide to thiol) and use slow cooling to improve crystallization (typical yields: 50–65%) .

Q. What spectroscopic techniques are critical for structural validation of this compound?

  • ¹H NMR : Confirm aromatic protons (δ 7.75–6.91 ppm), NHCO resonance (δ ~10.08 ppm), and methyl groups (δ 2.21 ppm). Broad singlet at δ 12.45 ppm indicates NH-3 proton .
  • Mass spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns consistent with the molecular formula (e.g., C₁₅H₁₄FN₃O₂S).
  • IR spectroscopy : Detect thioamide (C=S stretch at ~650 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or mass spectra may arise from tautomerism in the pyrimidinone ring or solvent-dependent conformational changes. Mitigation strategies include:

  • Variable-temperature NMR : Probe dynamic equilibria (e.g., keto-enol tautomerism) by analyzing peak splitting at elevated temperatures .
  • Deuterated solvent screening : Compare DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding effects on NH/OH proton shifts .
  • X-ray crystallography : Resolve ambiguities by determining the solid-state structure, as done for analogs like N-(5-amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine .

Q. What methodologies are recommended for assessing the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (UV light) conditions. Monitor degradation via HPLC-MS to identify labile sites (e.g., thioether or acetamide bonds) .
  • pH-solubility profiling : Measure solubility in buffers (pH 1.2–7.4) to predict bioavailability. Use shake-flask method with UV quantification at λmax ~260 nm .

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

  • Analog synthesis : Modify substituents on the phenyl (e.g., replace 3-fluoro with chloro) or pyrimidinone (e.g., substitute 5-methyl with ethyl) rings to assess electronic/steric effects .
  • In vitro assays : Test analogs against target enzymes (e.g., kinases or oxidoreductases) using fluorescence polarization or calorimetry. For example, trifluoromethyl groups in related compounds enhance metabolic stability .

Methodological Challenges and Solutions

Q. What experimental design principles minimize variability in biological assays involving this compound?

  • Positive/negative controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and vehicle-only samples to normalize background noise .
  • Dose-response curves : Use at least six concentrations (e.g., 0.1–100 µM) in triplicate to calculate IC₅₀ values with Hill slope analysis .
  • Blinded analysis : Assign compound codes to prevent observer bias during data collection .

Q. How can computational models predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB entries) to prioritize high-affinity binding modes. Focus on key residues (e.g., catalytic lysine or aspartate) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD and hydrogen bond occupancy .

Data Interpretation and Validation

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetic profiling : Measure plasma half-life, Cmax, and tissue distribution in rodent models to identify bioavailability limitations .
  • Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., oxidized thioether or glucuronidated products) that reduce active compound levels .

Q. What statistical approaches are robust for analyzing dose-dependent effects?

  • Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to estimate EC₅₀ and efficacy (Emax) .
  • ANOVA with post hoc tests : Apply Tukey’s HSD for multi-group comparisons to control type I error rates .

Future Research Directions

Q. What understudied functional groups in this compound warrant exploration for enhanced activity?

  • Sulfone substitution : Replace the thioether (C-S) with sulfone (SO₂) to improve oxidative stability and target affinity, as seen in pyridine-based analogs .
  • Phosphonate incorporation : Introduce phosphonate moieties at the acetamide chain to mimic transition-state inhibitors in enzyme assays .

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